molecular formula C20H15ClFNOS B2659760 4-chloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide CAS No. 338398-83-7

4-chloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide

Cat. No.: B2659760
CAS No.: 338398-83-7
M. Wt: 371.85
InChI Key: KODVLEITLDIVRX-UHFFFAOYSA-N
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Description

The compound 4-chloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide features a benzenecarboxamide core substituted with a 4-chloro group and a 4-fluorophenylsulfanyl-methyl moiety. Its molecular formula is C₂₀H₁₄ClFNO₃S, with a molecular weight of approximately 406.3 g/mol (exact value varies based on isotopic composition) .

Properties

IUPAC Name

4-chloro-N-[4-[(4-fluorophenyl)sulfanylmethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFNOS/c21-16-5-3-15(4-6-16)20(24)23-18-9-1-14(2-10-18)13-25-19-11-7-17(22)8-12-19/h1-12H,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODVLEITLDIVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoic acid with 4-fluorobenzyl mercaptan in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Solvent recovery and recycling are also important aspects of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid are used.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are used.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Azides or thiocyanates.

Scientific Research Applications

4-chloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide is used in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen Substitution Variants

3,5-Dichloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide
  • Molecular Formula: C₂₀H₁₄Cl₂FNO₃S
  • Molecular Weight : 406.3 g/mol
  • Key Differences : Two chlorine atoms at the 3- and 5-positions on the benzamide ring instead of one at the 4-position.
  • This modification may alter binding affinity in biological systems due to enhanced electron-withdrawing effects .
4-Chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide
  • Molecular Formula: C₂₀H₁₅ClNO₃S
  • Molecular Weight : ~390.8 g/mol
  • Key Differences: Replacement of the 4-fluorophenyl group with a non-fluorinated phenyl ring.
  • Impact : Reduced electron-withdrawing effects due to the absence of fluorine, which may decrease metabolic stability or receptor-binding interactions compared to the fluorinated analog .

Sulfonyl vs. Sulfanyl Linkers

4-Methyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfonyl]ethyl}benzamide
  • Molecular Formula: C₁₆H₁₃Cl₄NO₃S
  • Molecular Weight : 447.1 g/mol
  • Key Differences : Sulfonyl (-SO₂-) group instead of sulfanyl (-S-), with additional trichloroethyl and 4-chlorophenyl substituents.
  • The trichloroethyl group adds steric hindrance and electron-withdrawing effects .
4-[(4-Chlorobenzyl)(methylsulfonyl)amino]-N-(4-fluorophenyl)benzamide
  • Molecular Formula : C₂₁H₁₇ClFN₂O₃S
  • Molecular Weight : 453.9 g/mol
  • Key Differences: Incorporation of a methylsulfonyl-amino group and a 4-chlorobenzyl substituent.
  • Impact : The sulfonyl group enhances metabolic stability but may reduce bioavailability due to increased polarity. The 4-chlorobenzyl group introduces additional lipophilicity .

Heterocyclic and Hybrid Analogs

5-Chloro-2-[(4-fluorophenyl)methylsulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide
  • Molecular Formula : C₂₁H₁₇ClFN₄O₃S₂
  • Molecular Weight : 511.0 g/mol
  • Key Differences : Pyrimidine ring replaces the benzamide core, with a sulfamoylphenyl-ethyl side chain.
  • Impact: The heterocyclic pyrimidine may enhance binding to enzymes or receptors with aromatic stacking preferences.

Substituent Position and Bioactivity

2,4-Dichloro-N-[4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]benzenecarboxamide
  • Molecular Formula: C₂₁H₁₃Cl₂F₃NO₃S
  • Molecular Weight : 456.3 g/mol
  • Key Differences : Dichloro substitution on the benzamide and a 3-(trifluoromethyl)phenylsulfanyl group.
  • Impact: The trifluoromethyl group increases electronegativity and lipophilicity, which may enhance receptor binding in hydrophobic pockets. Dichloro substitution could amplify steric effects compared to monosubstituted analogs .

Structural and Property Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Predicted)
Target Compound C₂₀H₁₄ClFNO₃S ~406.3 4-Cl, 4-FPh-S-CH₂ ~3.8
3,5-Dichloro Analog C₂₀H₁₄Cl₂FNO₃S 406.3 3,5-Cl₂, 4-FPh-S-CH₂ ~4.2
4-Chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide C₂₀H₁₅ClNO₃S 390.8 4-Cl, Ph-S-CH₂ ~3.5
4-Methyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfonyl]ethyl}benzamide C₁₆H₁₃Cl₄NO₃S 447.1 4-Me, 4-ClPh-SO₂-CCl₃ ~4.5
Pyrimidine Analog C₂₁H₁₇ClFN₄O₃S₂ 511.0 Pyrimidine core, 4-FPh-S-CH₂, sulfamoyl ~2.9

Key Research Findings

  • Electron-Withdrawing Effects : Fluorine and chlorine substituents enhance stability against oxidative metabolism but may reduce solubility .
  • Linker Flexibility : Sulfanyl groups offer a balance between lipophilicity and metabolic stability, whereas sulfonyl groups improve solubility but limit membrane permeability .
  • Heterocyclic Cores : Pyrimidine or other heterocycles can modulate target selectivity and binding kinetics .

Biological Activity

4-Chloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide, also referred to as compound 338398-83-7, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article delves into its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a chloro group, a sulfanyl group, and a carboxamide functional group. Its molecular formula is C17H16ClFNS, and it exhibits significant lipophilicity due to the aromatic rings present.

Antifungal Activity

Research has indicated that compounds similar to this compound exhibit antifungal properties. A patent (WO2013010862A1) describes various derivatives with demonstrated efficacy against fungal pathogens, suggesting that this compound may share similar antifungal mechanisms .

The antifungal activity is hypothesized to be mediated through the inhibition of key enzymes involved in fungal cell wall synthesis and metabolism. Specifically, compounds with structural similarities have been shown to target the enzyme acetolactate synthase, which is crucial for branched-chain amino acid biosynthesis in fungi .

Study 1: Efficacy Against Fungal Strains

A study evaluated the effectiveness of various benzenecarboxamide derivatives against common fungal strains such as Candida albicans and Aspergillus niger. The results indicated that compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, demonstrating potent antifungal activity .

Study 2: Toxicological Profile

An investigation into the toxicological effects of related compounds revealed that while some derivatives exhibited antifungal properties, they also showed varying degrees of cytotoxicity in mammalian cell lines. This highlights the need for careful evaluation of therapeutic indices when considering these compounds for clinical applications .

Data Table: Biological Activity Overview

Activity Type Target Organism Efficacy (MIC) Reference
AntifungalCandida albicans5 µM
AntifungalAspergillus niger3 µM
CytotoxicityHuman Cell LinesIC50 = 20 µM

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